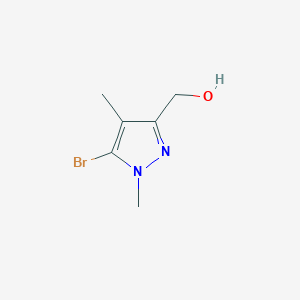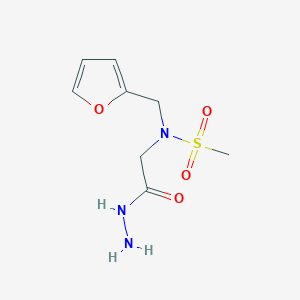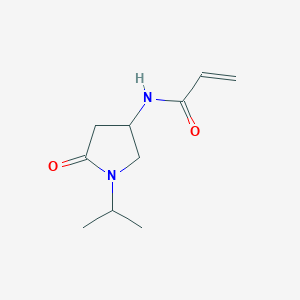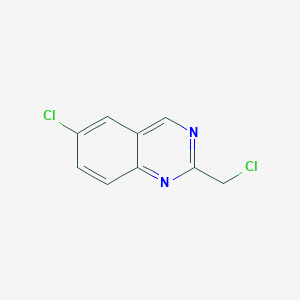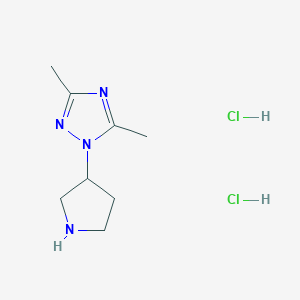
3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole” is a chemical compound with the molecular formula C8H14N4 . Its CAS number is 1251049-80-5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole” can be represented by the SMILES stringCC1=CC(C)=NN1C2CCNC2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole” include its molecular weight of 165.24 and its solid form . The boiling point is not specified .Scientific Research Applications
Antiviral Activity
3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride exhibits antiviral properties. Researchers have investigated its effectiveness against specific viruses, including influenza and herpes simplex virus (HSV). The compound interferes with viral replication, making it a potential candidate for antiviral drug development .
Neuroprotection
Studies suggest that this compound may have neuroprotective effects. It modulates neurotransmitter systems and shows promise in preventing neuronal damage caused by oxidative stress or excitotoxicity. Researchers explore its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
3,5-Dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole dihydrochloride exhibits anti-inflammatory activity. It inhibits pro-inflammatory cytokines and enzymes, making it relevant for conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Anticancer Potential
Preclinical studies indicate that this compound has anticancer properties. It interferes with cell cycle progression and induces apoptosis in cancer cells. Researchers investigate its potential as an adjunct therapy or chemopreventive agent .
Metal Chelation
The compound’s triazole ring can chelate metal ions. Researchers explore its use in metal ion detection, removal, or as a potential contrast agent in imaging techniques like MRI .
Organic Synthesis
3,5-Dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole dihydrochloride serves as a building block in organic synthesis. Chemists utilize it to create more complex molecules, such as pharmaceutical intermediates or ligands for coordination chemistry .
properties
IUPAC Name |
3,5-dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-6-10-7(2)12(11-6)8-3-4-9-5-8;;/h8-9H,3-5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQMYTVGPNWPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

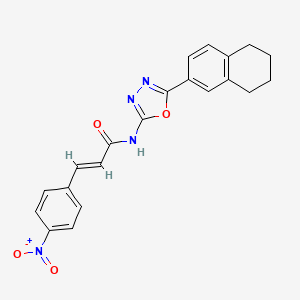

![2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2623662.png)
![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride](/img/structure/B2623663.png)


![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623670.png)
![3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623672.png)

